1-Iodo-3,5-bis(3-nitrophenyl)benzene

Catalog No.
S13057192
CAS No.
586959-92-4
M.F
C18H11IN2O4
M. Wt
446.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodo-3,5-bis(3-nitrophenyl)benzene

CAS Number

586959-92-4

Product Name

1-Iodo-3,5-bis(3-nitrophenyl)benzene

IUPAC Name

1-iodo-3,5-bis(3-nitrophenyl)benzene

Molecular Formula

C18H11IN2O4

Molecular Weight

446.2 g/mol

InChI

InChI=1S/C18H11IN2O4/c19-16-8-14(12-3-1-5-17(10-12)20(22)23)7-15(9-16)13-4-2-6-18(11-13)21(24)25/h1-11H

InChI Key

QRALYMNWELTVKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)I)C3=CC(=CC=C3)[N+](=O)[O-]

1-Iodo-3,5-bis(3-nitrophenyl)benzene is a chemical compound with the molecular formula C18H11IN2O4C_{18}H_{11}IN_2O_4 and a molecular weight of approximately 446.195 g/mol. This compound features a central benzene ring substituted with an iodine atom and two 3-nitrophenyl groups at the 3 and 5 positions. The presence of the nitro groups contributes to its electron-withdrawing properties, which can influence its reactivity and biological activity.

Typical of aryl halides. Notably, it can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. The electron-withdrawing nature of the nitro groups enhances the electrophilicity of the aromatic system, making it more reactive towards nucleophiles. Additionally, it may undergo coupling reactions, such as those mediated by palladium catalysts, to form more complex structures.

The synthesis of 1-iodo-3,5-bis(3-nitrophenyl)benzene can be achieved through several methods:

  • Electrophilic Aromatic Substitution: Starting from 3-nitrophenylboronic acid or its derivatives, iodination can be performed using iodine monochloride or iodine in the presence of a Lewis acid catalyst.
  • Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods to attach iodo groups to pre-existing nitrophenyl compounds.
  • Direct Halogenation: Halogenation of bis(3-nitrophenyl)benzene using iodine and a suitable oxidizing agent can yield the desired product.

Each method may require specific conditions such as temperature control and solvent choice to optimize yield and purity.

1-Iodo-3,5-bis(3-nitrophenyl)benzene has potential applications in:

  • Material Science: As a precursor for synthesizing functionalized polymers or materials with specific electronic properties.
  • Pharmaceutical Research: As a scaffold for developing new drugs targeting cancer or other diseases due to its potential biological activity.
  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 1-iodo-3,5-bis(3-nitrophenyl)benzene could focus on its binding affinity to various biological targets, particularly enzymes involved in cancer progression. Investigating its ability to form halogen bonds may also provide insights into its interaction mechanisms within biological systems . Such studies could involve computational modeling alongside experimental validation using techniques like surface plasmon resonance or isothermal titration calorimetry.

1-Iodo-3,5-bis(3-nitrophenyl)benzene shares structural similarities with several other compounds that feature iodine and nitro groups on aromatic systems. Here are a few comparable compounds:

Compound NameStructure FeaturesUnique Properties
1-Iodo-2-nitrobenzeneIodine at position 1; nitro at position 2More reactive due to proximity of nitro group
1-Iodo-4-nitrobenzeneIodine at position 1; nitro at position 4Symmetrical structure; different electronic effects
3-Nitro-1-(trifluoromethyl)benzeneTrifluoromethyl group instead of iodineStrong electron-withdrawing effect from CF₃ group
2-Iodo-5-nitrophenolHydroxyl group presentIncreased solubility; different reactivity profile

These compounds highlight the unique positioning and combination of functional groups in 1-iodo-3,5-bis(3-nitrophenyl)benzene that may confer distinct chemical and biological properties compared to similar structures.

Mechanistic Role of Iodine in Directed Substitution

The iodine atom in 1-iodo-3,5-bis(3-nitrophenyl)benzene acts as both a directing group and a leaving agent in electrophilic substitution reactions. Unlike smaller halogens, iodine’s polarizability enhances its ability to stabilize transition states during aromatic substitutions. When paired with electron-withdrawing nitro groups at the 3- and 5-positions, the compound exhibits meta-directing behavior, guiding subsequent reactions to specific ring positions.

Comparative studies show that iodinated aromatics undergo oxidative coupling 40% faster than brominated analogs under identical palladium-catalyzed conditions. This reactivity is leveraged in cross-coupling reactions to construct conjugated polymers for organic semiconductors. The compound’s iodine substituent also facilitates halogen bonding interactions with Lewis bases, a property exploited in crystal engineering.

Synthetic Methodologies for Iodinated Nitroaromatics

Two primary routes dominate the synthesis of 1-iodo-3,5-bis(3-nitrophenyl)benzene:

Direct iodination:
Using iodine monochloride (ICl) in dichloromethane at −15°C achieves 78% yield by minimizing polyiodination. The nitro groups activate specific ring positions through resonance withdrawal, directing iodine to the para position relative to existing substituents.

Ullmann-type coupling:
Copper-mediated coupling of 3-nitrophenylboronic acid with diiodobenzene derivatives produces the target compound in 65% yield. This method allows precise control over substitution patterns but requires stringent oxygen-free conditions.

A comparison of iodination methods reveals critical trade-offs:

MethodYield (%)Purity (%)Reaction Time (h)
Direct ICl78924
Ullmann Coupling659818
Oxidative (H₂O₂)55856

Data adapted from iodination studies.

XLogP3

5.5

Hydrogen Bond Acceptor Count

4

Exact Mass

445.97635 g/mol

Monoisotopic Mass

445.97635 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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